4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
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Description
This compound is a versatile material with immense potential for scientific research applications. It is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a benzoic acid group, and a 4-fluorobenzoyl group . The exact structure can be determined using techniques like X-ray diffraction .Scientific Research Applications
Synthesis and Structural Analysis The molecule 4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid is part of a broader class of compounds known for significant chemical activities and complex synthesis processes. For example, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide involves the formation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols, indicating the intricacy of such chemical structures (Bayrak et al., 2009). Similarly, the synthesis of some new fluorine-containing thiadiazolotriazinones, where 4-fluorophenyl groups are known pharmacophores, signifies the potential biological activities these molecules might possess (Holla et al., 2003).
Biological Activities and Applications
Antimicrobial Activities : The synthesized molecules, including similar oxadiazole and triazole derivatives, have been extensively studied for their antimicrobial activities. The antimicrobial activity study revealed that all the compounds screened showed good or moderate activity, except for certain compounds, indicating the potential use of these molecules in developing new antimicrobial agents (Bayrak et al., 2009). Moreover, the antimicrobial evaluation of various synthesized 1,2,4-triazole derivatives also showed good or moderate activities against the test microorganisms, further emphasizing the potential of these molecules in medical applications (Bektaş et al., 2007).
Structural Insights and Potential Applications : The crystal structure analysis of compounds related to this compound provides insights into their conformational stability and potential for forming supramolecular structures, which could be significant in designing drug delivery systems or novel materials with specific properties (Faizi et al., 2016).
Quantitative Structure-Metabolism Relationships : Studies on substituted benzoic acids, including fluorobenzoic acids, provide valuable data on the metabolism of these compounds in living organisms. This information is crucial for understanding the potential therapeutic uses and safety profiles of these molecules (Ghauri et al., 1992).
Properties
IUPAC Name |
4-[3-[2-[(4-fluorobenzoyl)-methylamino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-23(18(24)13-6-8-15(20)9-7-13)11-10-16-21-17(27-22-16)12-2-4-14(5-3-12)19(25)26/h2-9H,10-11H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMRDWRTIULIBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133026 |
Source
|
Record name | Benzoic acid, 4-[3-[2-[(4-fluorobenzoyl)methylamino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-49-1 |
Source
|
Record name | Benzoic acid, 4-[3-[2-[(4-fluorobenzoyl)methylamino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[3-[2-[(4-fluorobenzoyl)methylamino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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